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Executive Summary
Stevioside E is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni

plant. As with other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener.

The toxicological and safety profile of Stevioside E is primarily established through a read-

across approach from the extensive data available for the major steviol glycosides, namely

stevioside and rebaudioside A, and their common metabolite, steviol. This approach is

scientifically justified by the shared metabolic fate of all steviol glycosides, which are

hydrolyzed to steviol by the gut microbiota.

Global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives

(JECFA) and the European Food Safety Authority (EFSA), have established a group

Acceptable Daily Intake (ADI) for all steviol glycosides of 4 milligrams per kilogram of body

weight per day, expressed as steviol equivalents.[1][2][3] This ADI is based on the no-

observed-adverse-effect level (NOAEL) derived from a comprehensive review of toxicological

studies. Extensive testing has demonstrated that steviol glycosides are not genotoxic,

carcinogenic, or associated with any reproductive or developmental toxicity.[1][3]

This technical guide provides a comprehensive overview of the available toxicological data for

steviol glycosides, with the understanding that these findings are applicable to Stevioside E. It

includes summaries of quantitative data, detailed experimental protocols for key studies, and

visualizations of relevant biological and experimental pathways.
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Introduction to Stevioside E
Stevioside E is one of the many diterpene glycosides responsible for the sweet taste of stevia

leaves.[4] Structurally, all steviol glycosides share a common aglycone, steviol, with different

sugar moieties attached. This structural similarity and common metabolic pathway are the

basis for the collective safety assessment of this class of compounds.

Metabolism and Pharmacokinetics
The toxicological profile of steviol glycosides is intrinsically linked to their metabolism in the

human body.

Metabolic Pathway
Steviol glycosides, including Stevioside E, are not hydrolyzed by digestive enzymes in the

upper gastrointestinal tract and are not absorbed intact to any significant extent.[5] Upon

reaching the colon, they are completely hydrolyzed by the gut microbiota to their common

aglycone, steviol.[6] Steviol is then absorbed from the colon, metabolized in the liver primarily

to steviol glucuronide, and subsequently excreted in the urine.[6] This metabolic pathway is

consistent across different steviol glycosides.[1][7]
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Metabolic Pathway of Stevioside E.

Toxicological Profile
The safety of steviol glycosides has been evaluated through a comprehensive battery of

toxicological studies.

Acute Toxicity
Steviol glycosides exhibit very low acute oral toxicity.
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Compound Species Route LD50 Reference

Stevioside
Mouse, Rat,

Hamster
Oral > 15 g/kg bw

(Toskulkao et al.,

1997)

Steviol Hamster (male) Oral 5.2 g/kg bw
(Toskulkao et al.,

1997)

Steviol Hamster (female) Oral 6.1 g/kg bw
(Toskulkao et al.,

1997)

Steviol Rat, Mouse Oral > 15 g/kg bw
(Toskulkao et al.,

1997)

Experimental Protocol: Acute Oral Toxicity Study of Stevioside

Test Substance: Stevioside

Species: Mice, Rats, and Hamsters of both sexes.

Administration: Single oral gavage.

Dosage: Up to 15 g/kg body weight.

Observation Period: 14 days.

Endpoints: Clinical signs of toxicity, mortality, and gross necropsy at the end of the

observation period.

Results: No mortality or clinical signs of toxicity were observed at the highest dose tested.

Subchronic and Chronic Toxicity & Carcinogenicity
Long-term studies have not shown any evidence of toxicity or carcinogenicity for steviol

glycosides. The NOAEL from a 2-year rat carcinogenicity study with stevioside is the basis for

the established ADI.[1][3]
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Study
Type

Species
Compoun
d

Duration NOAEL
Key
Findings

Referenc
e

Chronic

Toxicity &

Carcinogen

icity

Rat (F344) Stevioside 2 years
967 mg/kg

bw/day

No

evidence of

carcinogeni

city.

(Toyoda et

al., 1997)

Chronic

Toxicity &

Carcinogen

icity

Rat

(Wistar)
Stevioside 24 months

600 mg/kg

bw/day

No

treatment-

related

neoplastic

or non-

neoplastic

changes.

(Xili et al.,

1992)

Experimental Protocol: 2-Year Carcinogenicity Study of Stevioside in Rats

Test Substance: Stevioside (95.6% purity).

Species: F344 rats (50 males and 50 females per group).

Administration: In the diet.

Dosage Levels: 0%, 0.1%, 0.3%, and 1.0% in the diet (equivalent to approximately 0, 40,

120, and 400 mg/kg bw/day for males and 0, 50, 150, and 500 mg/kg bw/day for females).

An additional study used dietary concentrations up to 2.5%, leading to the established

NOAEL of 967 mg/kg bw/day.[3]

Duration: 24 months for females, 22 months for males.

Endpoints: Survival, body weight, food consumption, clinical signs, hematology, clinical

chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive

range of tissues.

Results: No stevioside-related increases in the incidence of any tumor type were observed.

The NOAEL was determined to be the highest dose tested in the pivotal study, 2.5% in the

diet, which is equivalent to 967 mg stevioside/kg bw/day.[3]
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Workflow for a 2-Year Rodent Carcinogenicity Bioassay.

Genotoxicity
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A comprehensive set of in vitro and in vivo studies has been conducted to assess the genotoxic

potential of stevioside and its metabolite, steviol. The overall weight of evidence indicates that

steviol glycosides are not genotoxic.[1][3]
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Assay
Test
System

Compoun
d

Concentr
ation/Dos
e

Metabolic
Activatio
n

Result
Referenc
e

Bacterial

Reverse

Mutation

Assay

(Ames test)

S.

typhimuriu

m TA98,

TA100,

TA1535,

TA1537; E.

coli WP2

uvrA

Stevioside
Up to 5000

µ g/plate

With and

without S9
Negative

(Suttajit et

al., 1993)

In vitro

Chromoso

mal

Aberration

Test

Chinese

Hamster

Lung

(CHL) cells

Stevioside
Up to 1.25

mg/mL

With and

without S9
Negative

(Ishidate et

al., 1984)

In vivo

Micronucle

us Test

Mouse

bone

marrow

Stevioside
Up to 8000

mg/kg bw
N/A Negative

(Suttajit et

al., 1993)

Bacterial

Reverse

Mutation

Assay

(Ames test)

S.

typhimuriu

m TA98,

TA100,

TA1535,

TA1537; E.

coli WP2

uvrA

Steviol
Up to 5000

µ g/plate

With and

without S9
Negative

(Pezzuto et

al., 1985)

In vitro

Chromoso

mal

Aberration

Test

Chinese

Hamster

Lung

(CHL) cells

Steviol
125-500

µg/mL
With S9 Positive

(Ishidate et

al., 1984)

In vivo

Micronucle

Mouse

bone

Steviol Up to 8000

mg/kg bw

N/A Negative (Pezzuto et

al., 1985)
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us Test marrow

While some in vitro studies on steviol showed positive results for clastogenicity at high

concentrations with metabolic activation, these findings were not replicated in in vivo studies.

This suggests that the in vitro effects are not expressed in a whole animal system.

Experimental Protocol: In Vivo Micronucleus Assay

Test Substance: Stevioside or Steviol.

Species: Male and female mice (e.g., ddY or B6C3F1).

Administration: Typically oral gavage or intraperitoneal injection.

Dosage Levels: A range of doses up to a maximum tolerated dose or a limit dose (e.g., 2000

or 5000 mg/kg bw). A positive control (e.g., mitomycin C) and a vehicle control are included.

Sampling Time: Bone marrow is typically collected at 24 and 48 hours after a single

treatment, or 24 hours after the final dose in a repeat-dose study.

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The

ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of

cytotoxicity.

Results: No significant increase in the frequency of micronucleated PCEs was observed in

animals treated with stevioside or steviol compared to the vehicle control group.

Reproductive and Developmental Toxicity
Multiple studies in animals have not shown any adverse effects of steviol glycosides on

reproduction or development.
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Study Type Species Compound

NOAEL
(Maternal
and
Developme
ntal)

Key
Findings

Reference

Two-

generation

Reproduction

Rat
Rebaudioside

A

100,000 ppm

(approx.

7,700 mg/kg

bw/day)

No adverse

effects on

mating,

fertility, or

offspring

development.

(Curry et al.,

2008)

Development

al Toxicity
Rat Stevioside

1000 mg/kg

bw/day

No

teratogenic

effects.

(Usami et al.,

1995)

Development

al Toxicity
Hamster Steviol

250 mg/kg

bw/day

No

teratogenic

effects;

maternal and

fetal toxicity

at higher

doses.

(Wasuntaraw

at et al.,

1998)

Experimental Protocol: Two-Generation Reproductive Toxicity Study

Test Substance: Rebaudioside A.

Species: Wistar rats.

Administration: In the diet.

Dosage Levels: 0, 25,000, 50,000, and 100,000 ppm.

Study Design: F0 parental animals are exposed for a pre-mating period and throughout

mating, gestation, and lactation. The F1 generation is selected from the offspring and is also

exposed through maturity, mating, and production of the F2 generation.
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Endpoints: Detailed observations of parental animals and offspring, including clinical signs,

body weight, food consumption, estrous cycles, mating performance, fertility, gestation

length, parturition, and litter observations. Gross and histopathological examination of

reproductive organs.

Results: No adverse effects on any reproductive or developmental parameters were

observed at any dose level.

Acceptable Daily Intake (ADI)
Based on the comprehensive toxicological database, regulatory agencies have established a

group ADI for all steviol glycosides.

JECFA and EFSA ADI: 4 mg/kg body weight/day (expressed as steviol equivalents).[1][2]

This ADI is based on the NOAEL of 967 mg stevioside/kg bw/day (which corresponds to 388

mg steviol equivalents/kg bw/day) from a 2-year rat carcinogenicity study, with the application

of a 100-fold safety factor.[3]

Conclusion
The toxicological and safety profile of Stevioside E is well-established through the extensive

data available for the broader class of steviol glycosides. The common metabolic pathway,

which results in the formation of steviol from all steviol glycosides in the gut, provides a strong

scientific basis for this read-across approach. The existing data from acute, subchronic,

chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies consistently

demonstrate the safety of steviol glycosides for human consumption at the established ADI of 4

mg/kg bw/day (as steviol equivalents). Therefore, Stevioside E is considered safe under its

intended conditions of use as a sweetener.
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BenchChem, [2025]. [Online PDF]. Available at:
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evaluation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.efsa.europa.eu/en/efsajournal/pub/1537
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/267
https://ec.europa.eu/food/food-feed-portal/backend/api/document?filename=2549-opinion.pdf&id=644633
https://ec.europa.eu/food/fs/sc/scf/out34_en.pdf
https://www.fda.gov/food/food-additives-petitions/aspartame-and-other-sweeteners-food
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329987/
https://www.efsa.europa.eu/en/efsajournal/pub/4316
https://www.benchchem.com/product/b2950371#stevioside-e-toxicology-and-safety-evaluation
https://www.benchchem.com/product/b2950371#stevioside-e-toxicology-and-safety-evaluation
https://www.benchchem.com/product/b2950371#stevioside-e-toxicology-and-safety-evaluation
https://www.benchchem.com/product/b2950371#stevioside-e-toxicology-and-safety-evaluation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2950371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2950371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

